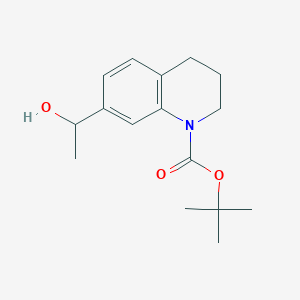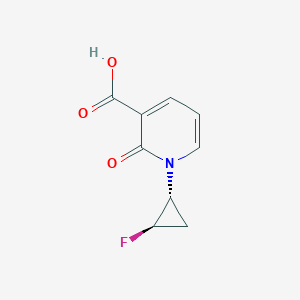
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a synthetic organic compound characterized by its unique structural features. This compound contains a fluorocyclopropyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group. The presence of the fluorine atom and the cyclopropyl ring imparts distinct chemical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Fluorocyclopropyl Intermediate: The synthesis begins with the preparation of the fluorocyclopropyl intermediate. This can be achieved through the reaction of a suitable cyclopropane derivative with a fluorinating agent under controlled conditions.
Cyclization to Form the Dihydropyridine Ring: The fluorocyclopropyl intermediate is then subjected to cyclization reactions to form the dihydropyridine ring. This step often involves the use of specific catalysts and reaction conditions to ensure the desired regioselectivity and stereochemistry.
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the appropriate position on the dihydropyridine ring. This can be achieved through various methods, including oxidation reactions or the use of carboxylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the fluorocyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium cyanide, or organolithium compounds.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group and the dihydropyridine ring can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness: The presence of the fluorocyclopropyl group and the carboxylic acid group in 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid imparts unique chemical properties, such as increased stability, specific reactivity, and potential biological activity. These features distinguish it from other similar compounds and make it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H8FNO3 |
|---|---|
Molekulargewicht |
197.16 g/mol |
IUPAC-Name |
1-[(1R,2R)-2-fluorocyclopropyl]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO3/c10-6-4-7(6)11-3-1-2-5(8(11)12)9(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7-/m1/s1 |
InChI-Schlüssel |
ZMNOPMYWELKLAX-RNFRBKRXSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1F)N2C=CC=C(C2=O)C(=O)O |
Kanonische SMILES |
C1C(C1F)N2C=CC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile](/img/structure/B13328562.png)
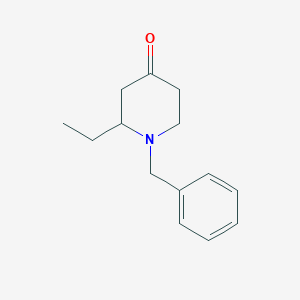
![5-(Methoxycarbonyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13328570.png)
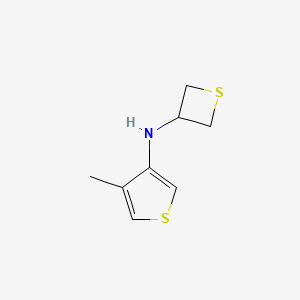
amine](/img/structure/B13328599.png)
![(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13328601.png)
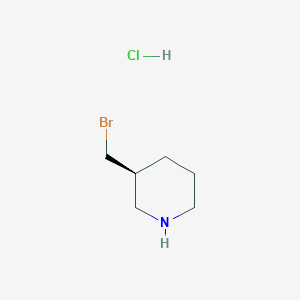
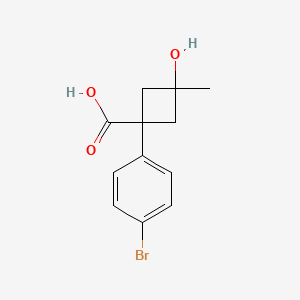
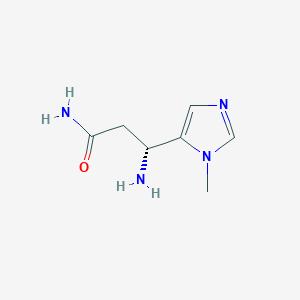
![6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13328619.png)
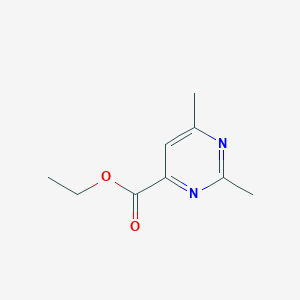
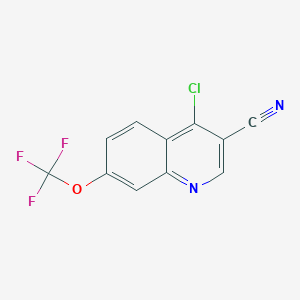
![4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol](/img/structure/B13328654.png)
